molecular formula C16H18ClN5O2 B2516724 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396809-93-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2516724
CAS No.: 1396809-93-0
M. Wt: 347.8
InChI Key: RITOGNQOTYSZFO-UHFFFAOYSA-N
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Description

This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a pyrrolidin-1-yl moiety at position 2.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(17)8-13(14)21-16(23)20-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITOGNQOTYSZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine.

    Formation of the chloro-methoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-methoxyaniline with phosgene or a phosgene equivalent to form 5-chloro-2-methoxyphenyl isocyanate.

    Coupling reaction: The final step involves the reaction of the pyrimidinyl intermediate with the chloro-methoxyphenyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 1-(5-Hydroxy-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea.

    Reduction: Formation of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Phenyl Substituents Pyrimidine Substituents Molecular Formula CAS Number Reference
Target Compound 5-chloro-2-methoxy 2-(pyrrolidin-1-yl) Not explicitly stated Not provided N/A
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea 5-chloro-2,4-dimethoxy 4-(dimethylamino)-2-methoxy C₁₆H₂₀ClN₅O₄ 1797974-77-6
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea 2-ethylphenyl 4,6-dimethyl-2-(pyrrolidin-1-yl) C₁₉H₂₅N₅O 1448129-00-7
1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea derivatives (5A-5F) Varied 4-substituted benzoyl Sulfonyl-linked 2-(pyrrolidin-1-yl)ethyl Not fully specified Not provided

Key Observations

Substituent Effects on the Phenyl Ring The target compound has a single methoxy group at position 2 and a chloro group at position 5 on the phenyl ring, which may balance electron-withdrawing (Cl) and electron-donating (OCH₃) effects. In contrast, the compound from has two methoxy groups (positions 2 and 4) and a chloro group (position 5), which could enhance solubility but reduce lipophilicity compared to the target compound.

Pyrimidine Modifications The pyrrolidin-1-yl group at position 2 in the target compound and introduces a basic nitrogen, which may facilitate hydrogen bonding or cation-π interactions in biological targets. The compound in replaces pyrrolidin-1-yl with a dimethylamino group at position 4 and adds a methoxy group at position 2 on the pyrimidine. This could alter binding affinity due to steric and electronic differences. Derivatives in feature a sulfonyl linker instead of a direct urea-pyrimidine connection, which may reduce conformational flexibility and affect target engagement.

Synthetic Approaches The synthesis of ’s derivatives employs Friedel-Crafts alkylation with anhydrous AlCl₃ in dry dichloromethane, suggesting a route adaptable to electrophilic aromatic substitution . No synthesis details are provided for the target compound, but its structure implies possible use of palladium-catalyzed coupling or urea-forming reactions.

Implications for Drug Design

  • Bioactivity: The pyrrolidin-1-yl group (target compound and ) may enhance interactions with kinase ATP-binding pockets, while dimethylamino groups () could modulate selectivity.
  • Solubility : Increased methoxy substitution () likely improves aqueous solubility compared to the target compound’s single methoxy group.
  • Metabolic Stability : The sulfonyl derivatives in may exhibit greater metabolic stability due to reduced susceptibility to esterase cleavage.

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a member of a class of urea derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 240.73 g/mol
  • CAS Number : 196868-63-0

Physical Properties

PropertyValue
LogP4.1442
Polar Surface Area51.717 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives within the same structural family have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

The mechanism often involves the inhibition of specific kinases or receptors that play critical roles in tumor growth and proliferation. In particular, these compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

Case Studies

  • Study on CDK Inhibition :
    • A study demonstrated that a related compound exhibited IC50 values in the nanomolar range for CDK9 inhibition, leading to significant apoptosis in cancer cell lines. The compound induced a fold increase in apoptotic signals when tested against various cancer cells, indicating its potential as a therapeutic agent for cancer treatment .
  • In Vivo Efficacy :
    • In animal models, compounds structurally similar to This compound have shown promising results in reducing tumor size and improving survival rates when administered orally at specified dosages .

Other Biological Activities

Beyond anticancer properties, these compounds may exhibit additional pharmacological effects such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

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